molecular formula C16H13NO B1620304 4-(Naphthalen-1-yloxy)aniline CAS No. 76590-19-7

4-(Naphthalen-1-yloxy)aniline

Cat. No.: B1620304
CAS No.: 76590-19-7
M. Wt: 235.28 g/mol
InChI Key: PYGYJLHOEOYGIA-UHFFFAOYSA-N
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Description

4-(Naphthalen-1-yloxy)aniline (CAS 76590-19-7) is a versatile aromatic amine derivative of significant interest in modern organic and medicinal chemistry research. Its molecular structure, which features an aniline group connected via an ether linkage to a 1-naphthalene ring system, provides a adaptable platform for the synthesis of more complex molecular architectures . This compound serves as a valuable building block in drug discovery, particularly in the development of compounds with potential anticancer activity. Research into structurally similar naphthalene derivatives has demonstrated potent cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) through mechanisms that include aromatase inhibition, induction of cell cycle arrest, and promotion of apoptosis . The naphthalene scaffold is known to improve a compound's chemical and metabolic stability, making it a favorable surrogate for a benzene ring in pharmacologically active molecules . Beyond oncology, the naphthalen-1-yloxy moiety is also being explored in other therapeutic areas, including the development of new local anesthetic agents . As an intermediate, this compound is amenable to further chemical transformations such as diazotization and electrophilic aromatic substitution, enabling the creation of diverse compound libraries for structure-activity relationship (SAR) studies . This product is intended for research and development purposes. For Research Use Only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-naphthalen-1-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c17-13-8-10-14(11-9-13)18-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGYJLHOEOYGIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356101
Record name 4-(naphthalen-1-yloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76590-19-7
Record name 4-(naphthalen-1-yloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations of 4 Naphthalen 1 Yloxy Aniline

Synthesis of 4-(Naphthalen-1-yloxy)aniline

The construction of the this compound scaffold is primarily achieved through the formation of a diaryl ether bond, a cornerstone of modern organic synthesis. The most practical and efficient pathways often involve a multi-step sequence that combines nucleophilic aromatic substitution or metal-catalyzed etherification with a subsequent functional group transformation.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming carbon-heteroatom bonds on aromatic rings. For the synthesis of this compound, this approach typically involves the reaction of a nucleophile with an aryl halide that is "activated" by the presence of strong electron-withdrawing groups, such as a nitro group, at the ortho or para positions.

A common strategy begins with the SNAr reaction between 1-naphthol and an activated p-nitro-substituted benzene (B151609) derivative, like 1-fluoro-4-nitrobenzene. The fluorine atom serves as an excellent leaving group, and the para-nitro group provides the necessary electronic activation for the substitution to proceed. The reaction is typically carried out in the presence of a base, which deprotonates the 1-naphthol to form the more nucleophilic naphthoxide ion.

The general mechanism for this SNAr reaction is a two-step addition-elimination process. The naphthoxide ion attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govnih.gov In the subsequent step, the leaving group is eliminated, and the aromaticity of the benzene ring is restored, yielding the diaryl ether product, 1-(4-nitrophenoxy)naphthalene. This nitro-substituted intermediate is then converted to the final product as described in section 2.1.3.

Etherification Strategies for Aromatic Coupling

Metal-catalyzed cross-coupling reactions provide an alternative and versatile route to diaryl ethers. The Ullmann condensation, a classic copper-catalyzed reaction, is particularly relevant for this transformation. nih.govorganic-chemistry.org This method involves the coupling of an aryl halide with an alcohol or phenol in the presence of a copper catalyst, often at elevated temperatures. organic-chemistry.orgresearchgate.net

In the context of synthesizing the precursor to this compound, an Ullmann-type reaction could be employed between 1-naphthol and 4-halonitrobenzene (e.g., 4-bromonitrobenzene or 4-iodonitrobenzene). The reaction requires a stoichiometric or catalytic amount of a copper species, such as copper(I) iodide (CuI) or copper powder, a base like potassium carbonate or cesium carbonate, and a high-boiling polar solvent such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP). nih.gov

The catalytic cycle of the Ullmann ether synthesis is thought to involve the formation of a copper(I) phenoxide species, which then undergoes oxidative addition with the aryl halide. The resulting intermediate subsequently undergoes reductive elimination to form the diaryl ether product and regenerate the copper(I) catalyst. organic-chemistry.org Modern advancements have introduced various ligands that can facilitate the reaction under milder conditions.

Multi-step Synthetic Pathways, including Reduction of Nitro Precursors

The most prevalent and practical route to this compound is a two-step synthesis that leverages the robust formation of a nitro-substituted diaryl ether followed by a straightforward reduction.

Step 1: Diaryl Ether Formation As detailed in the sections above, the key intermediate, 1-(4-nitrophenoxy)naphthalene, is first synthesized. The SNAr reaction of 1-naphthol with 1-fluoro-4-nitrobenzene is often preferred due to the high reactivity of the fluoride leaving group.

Table 1: Representative Conditions for the Synthesis of 1-(4-nitrophenoxy)naphthalene

Reactant A Reactant B Base Solvent Temperature Yield
1-Naphthol 1-Fluoro-4-nitrobenzene K₂CO₃ DMF 100-150 °C High

Step 2: Reduction of the Nitro Group The second step involves the reduction of the nitro group of 1-(4-nitrophenoxy)naphthalene to the primary amine. This is a standard and high-yielding transformation in organic synthesis. Several reducing agents can be employed for this purpose, with the choice often depending on factors like scale, cost, and functional group tolerance. Common methods include catalytic hydrogenation (e.g., using hydrogen gas with a palladium-on-carbon catalyst) or chemical reduction using metals in acidic media (e.g., tin (Sn) or iron (Fe) in hydrochloric acid).

Table 2: Common Reagents for the Reduction of 1-(4-nitrophenoxy)naphthalene

Reagent Solvent Conditions
H₂ / Pd-C Ethanol / Ethyl Acetate Room Temperature, Atmospheric Pressure
Sn / conc. HCl Ethanol Reflux

This multi-step approach is advantageous because the SNAr or Ullmann coupling reactions are generally more efficient when one of the aryl partners is activated by an electron-withdrawing group like the nitro substituent.

Derivatization and Analog Synthesis

The primary amino group of this compound is a versatile functional handle for further molecular elaboration. A common derivatization is the formation of imines, or Schiff bases, through reaction with carbonyl compounds.

Formation of Schiff Bases from this compound

Schiff bases are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. They are typically formed by the condensation of a primary amine with an aldehyde or a ketone. jetir.org The reaction of this compound with various aromatic or aliphatic aldehydes yields a diverse library of Schiff base derivatives.

The synthesis is generally straightforward, involving the mixing of equimolar amounts of this compound and the desired aldehyde in a suitable solvent, such as ethanol or methanol. The reaction is often heated to reflux, and a catalytic amount of a weak acid, like glacial acetic acid, is frequently added to facilitate the reaction. jetir.org

Table 3: General Conditions for Schiff Base Synthesis

Amine Aldehyde Catalyst Solvent Conditions
Condensation Reactions and Mechanistic Elucidation

The formation of a Schiff base is a reversible, acid-catalyzed reaction that proceeds via a two-stage mechanism. libretexts.org

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the nitrogen atom of the primary amine on the electrophilic carbonyl carbon of the aldehyde. This addition step forms a neutral, tetrahedral intermediate known as a hemiaminal or carbinolamine. dergipark.org.tr

Dehydration: The hemiaminal is typically unstable and undergoes subsequent dehydration to form the stable imine. The acid catalyst plays a crucial role in this step by protonating the hydroxyl group of the hemiaminal, converting it into a good leaving group (water). libretexts.org Elimination of water, followed by deprotonation of the nitrogen atom, results in the formation of the carbon-nitrogen double bond of the Schiff base.

The rate of this reaction is highly dependent on the pH of the medium. The reaction is generally fastest in weakly acidic conditions (around pH 5). libretexts.org At very low pH, the amine nucleophile becomes protonated and non-nucleophilic, slowing the initial addition step. At high pH, there is insufficient acid to catalyze the dehydration of the hemiaminal intermediate. libretexts.org

Complexation with Transition Metals

The aniline (B41778) nitrogen in this compound can act as a donor ligand, enabling the formation of coordination complexes with various transition metals. While direct studies on this compound complexes are not extensively documented, the coordination chemistry of structurally related ligands provides significant insight. Schiff bases and other derivatives containing aniline and naphthalene (B1677914) moieties are well-known for their ability to form stable and diverse metal complexes. nih.govresearchgate.net These complexes are synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. rdd.edu.iq The resulting complexes often exhibit distinct geometries, such as octahedral or square planar, depending on the metal ion and reaction conditions. rdd.edu.iqnih.gov

For instance, derivatives of 4-(naphthalen-1-yl) have been shown to form complexes with a range of transition metals, including manganese, iron, nickel, copper, and zinc. nih.govmdpi.com Spectroscopic analyses, such as FT-IR, are crucial for confirming coordination, typically showing a shift in the stretching frequencies of the coordinating groups upon complexation. nih.gov The study of these metal chelates is driven by their potential applications in catalysis and materials science. nih.gov

Below is a table summarizing transition metal complexes formed with ligands structurally related to this compound, highlighting the versatility of the naphthalen-yl scaffold in coordination chemistry.

LigandMetal Ion(s)Resulting Complex FormulaCoordination Details
5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thioneMn(II), Fe(II), Ni(II)[M(Ligand)Cl₂MeOH]The ligand coordinates with the metal ion, with spectroscopic shifts indicating the involvement of specific functional groups in bonding. nih.gov
5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thioneCu(II)[Cu(Ligand)₂Cl₂]These complexes demonstrate the capacity of naphthalen-yl derivatives to form stable coordination compounds. nih.gov
5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thioneZn(II)[Zn(Ligand)₄Cl₂]The formation of these complexes highlights the role of such ligands in developing new materials with potential anticancer activities. nih.gov
4-(naphthalen-1-yl)-1-((quinolin-2-yl)methylene)thiosemicarbazideCo(III), Ni(II), Cu(II)[Co(III)L₂]Cl, [Ni(II)L₂], [Cu(II)LCl]The ligand acts as a tridentate chelate with N,N,S-donor sites, and complexation enhances the inhibition of tuberculosis bacteria compared to the free ligand. uomphysics.net

Introduction of Diverse Functional Groups (e.g., chalcogen-, triazine-, thiadiazole-containing moieties)

The functionalization of this compound is a key strategy for synthesizing new molecules with tailored properties. The reactive amino group and the aromatic rings serve as sites for introducing various functional moieties.

Chalcogen-containing Moieties: The introduction of chalcogens (sulfur, selenium) can significantly alter the electronic and structural properties of the molecule. Methodologies for creating carbon-chalcogen bonds, often catalyzed and proceeding under mild conditions, can be applied to naphthalene-containing structures. nih.gov Late-stage C-H functionalization using chalcogen salts represents an advanced strategy for selectively modifying aromatic cores. researchgate.net

Triazine-containing Moieties: The primary amine of this compound can be used to synthesize triazine derivatives. S-triazines are an important class of compounds, often synthesized from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) through sequential nucleophilic substitution of the chlorine atoms. ijpsr.com By controlling the reaction temperature, each chlorine can be displaced selectively. For example, reacting cyanuric chloride with an amine at a low temperature allows for monosubstitution. A subsequent reaction with an alcohol, such as 1-naphthol, at a higher temperature can introduce the naphthalen-1-yloxy group, followed by a final substitution to complete the synthesis of a non-symmetrically substituted triazine. ijpsr.com This stepwise approach allows for the precise construction of complex triazine derivatives incorporating the this compound scaffold. ijpsr.com

Thiadiazole-containing Moieties: The 1,3,4-thiadiazole ring is a significant pharmacophore found in numerous biologically active compounds. researchgate.netnih.gov Derivatives can be synthesized from the aniline precursor. A common route involves converting the amino group of this compound into a thiosemicarbazide intermediate. This intermediate can then undergo acid-catalyzed cyclization to form the 2-amino-5-substituted-1,3,4-thiadiazole ring. Introducing an aromatic ring at the 5-position of the thiadiazole core has been shown to be a key factor in the biological efficacy of these compounds. mdpi.com

Synthesis of Hybrid Organic Structures

This compound is an excellent platform for the construction of hybrid organic structures, where the core molecule is linked to other molecular units to create materials with combined or enhanced functionalities. The aforementioned metal complexes and functionalized derivatives are prime examples of such hybrid structures. For instance, combining the naphthalene framework with organochalcogen moieties leads to hybrid molecules with potential applications in medicinal chemistry. nih.gov Similarly, the synthesis of iron complexes containing naphthalene-annulated rings generates hybrid organometallic compounds that can mimic the reactivity of biologically important intermediates. core.ac.uk

Palladium-Catalyzed C-N Cross-Coupling Reactions for N-Arylation

Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for forming carbon-nitrogen bonds and are widely used in the synthesis of pharmaceuticals and complex organic molecules. rsc.orgacs.org The primary amino group of this compound makes it an ideal substrate for N-arylation.

This reaction typically involves the coupling of the amine with an aryl halide or triflate in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. nih.gov The choice of ligand is critical and has been the subject of extensive development to improve reaction generality and efficiency. acs.org This methodology allows for the synthesis of a wide range of N-aryl derivatives of this compound, providing access to more complex diarylamine structures.

The general reaction is as follows:

Reaction Scheme for N-Arylation of this compound

The table below lists typical components for a Pd-catalyzed N-arylation reaction.

ComponentExamplesRole in Reaction
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂, [Pd(allyl)Cl]₂Source of the active Pd(0) catalyst. acs.org
Ligand Biarylphosphines (e.g., XPhos, SPhos), P(t-Bu)₃Stabilizes the Pd center and facilitates the catalytic cycle. acs.orgkisti.re.kr
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Activates the amine by deprotonation. acs.orgnih.gov
Solvent Toluene, Dioxane, THFProvides the medium for the reaction.
Aryl Electrophile (Ar-X) Aryl bromides, chlorides, iodides, triflatesProvides the aryl group to be coupled to the amine nitrogen. nih.gov

Mechanistic Investigations and Selectivity Studies in Organic Transformations

Understanding the underlying mechanisms and selectivity of reactions involving this compound is crucial for optimizing synthetic routes and predicting product outcomes.

Exploration of Regioselectivity and Stereoselectivity

Regioselectivity is a key consideration in the functionalization of this compound due to the presence of multiple reactive sites on its two aromatic rings.

On the Aniline Ring: The combined electronic effect of the amino group and the naphthyloxy ether linkage directs electrophilic aromatic substitution to the positions ortho and para to the amino group. However, since the para position is already substituted, reactions are expected to occur primarily at the ortho positions. Steric hindrance from the bulky naphthyloxy group may influence the ratio of ortho-substituted products. In transition metal-catalyzed C-H activation reactions, such as iridium-catalyzed borylation, high regioselectivity for the ortho position of anilines can be achieved by carefully selecting ligands and reagents, often overcoming steric limitations. nih.gov

On the Naphthalene Ring: The regioselectivity of electrophilic substitution on the naphthalene ring is more complex. The 1-oxy substituent is an activating group, and substitution patterns will be governed by a combination of electronic and steric factors inherent to the naphthalene system.

Stereoselectivity becomes a factor when new chiral centers are created. While the parent molecule is achiral, reactions that introduce a stereocenter would require stereoselective methods (e.g., using chiral catalysts or auxiliaries) to control the configuration of the product.

Detailed Reaction Mechanism Elucidation

Elucidating reaction mechanisms provides fundamental insights into how chemical transformations occur.

Mechanism of Palladium-Catalyzed N-Arylation: The catalytic cycle for the Buchwald-Hartwig amination is well-established. acs.org

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) complex.

Amine Coordination and Deprotonation: The amine, this compound, coordinates to the Pd(II) center. The base then deprotonates the coordinated amine to form an amido complex.

Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the new C-N bond of the N-arylated product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. organic-chemistry.org

Mechanism of Reactions with Quinones: The reaction between anilines and naphthoquinones often proceeds via a Michael 1,4-addition mechanism. researchgate.net The nucleophilic nitrogen of the aniline attacks one of the electrophilic carbons of the quinone ring. This is followed by a series of steps, potentially involving oxidation, to yield the final amino-substituted naphthoquinone product. The specific pathway can be influenced by catalysts and reaction conditions. researchgate.netresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy: Infrared (IR) and Raman

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing valuable information about the functional groups present. nih.gov

The IR and Raman spectra of 4-(Naphthalen-1-yloxy)aniline would be dominated by vibrations characteristic of the amine, ether, and aromatic functionalities.

N-H Vibrations: The primary amine group (-NH₂) is expected to show two distinct stretching bands in the IR spectrum, typically in the range of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching modes. ias.ac.in An NH₂ scissoring (bending) mode would be observed around 1600-1630 cm⁻¹. researchgate.net

C-O-C (Ether) Vibrations: The aryl ether linkage would produce strong, characteristic C-O stretching bands. An asymmetric C-O-C stretch would be expected around 1200-1270 cm⁻¹, while a symmetric stretch would appear at a lower frequency, around 1020-1080 cm⁻¹.

Aromatic Vibrations: Both aromatic rings will give rise to several characteristic bands. Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹. Aromatic C=C ring stretching vibrations occur in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations (750-900 cm⁻¹) would provide information about the substitution patterns on both the aniline (B41778) and naphthalene (B1677914) rings.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Typical Intensity (IR)
N-H Asymmetric Stretch3400 - 3500Medium
N-H Symmetric Stretch3300 - 3400Medium
Aromatic C-H Stretch3000 - 3100Medium-Weak
C=C Aromatic Ring Stretch1450 - 1600Strong-Medium
N-H Scissoring1600 - 1630Strong-Medium
C-O-C Asymmetric Stretch1200 - 1270Strong
Aromatic C-H Out-of-Plane Bend750 - 900Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV and visible light, which corresponds to the promotion of electrons to higher energy orbitals.

The UV-Vis spectrum of this compound is expected to show multiple absorption bands characteristic of its extended π-conjugated system. The spectrum is essentially a composite of the aniline and naphthalene chromophores, modified by the ether linkage.

π→π* Transitions: Strong absorptions are anticipated due to π→π* electronic transitions within the aromatic rings. Aniline typically shows two absorption bands, one near 230 nm and another around 280 nm. researchgate.net Naphthalene exhibits intense absorptions around 220 nm, 275 nm, and a weaker, structured band around 312 nm.

n→π* Transitions: Weaker absorptions resulting from n→π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, may also be observed, often appearing as shoulders on the more intense π→π* bands. researchgate.net

The conjugation between the aniline and naphthalene moieties through the ether oxygen is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the individual, unsubstituted parent molecules.

Table 4: Predicted UV-Vis Absorption Maxima (λₘₐₓ) for this compound

Electronic Transition Predicted λₘₐₓ Range (nm)
π→π* (Aniline-like)230 - 250
π→π* (Naphthalene-like)280 - 320

Mass Spectrometry (MS)

Determination of Molecular Ion and Fragmentation Patterns

For a compound like this compound, with the chemical formula C₁₆H₁₃NO and a molecular weight of approximately 235.28 g/mol , the molecular ion peak (M⁺) would be expected at m/z 235. The fragmentation of this molecular ion would likely involve the cleavage of the ether bond and bonds within the aniline and naphthalene ring systems.

Typical fragmentation pathways for related aromatic ethers and anilines can provide a hypothetical basis for its fragmentation. The ether linkage (C-O bond) is a common site for cleavage. This could lead to fragments corresponding to the naphthyloxy cation ([C₁₀H₇O]⁺) or the aniline radical cation ([C₆H₆N]•⁺), and the corresponding radical or neutral losses. Further fragmentation of the naphthalene and aniline ring systems would also be anticipated. However, without specific experimental data, a definitive fragmentation pattern cannot be established.

Interactive Data Table: Hypothetical Major Mass Spectral Peaks Note: This table is based on general fragmentation principles for aromatic ethers and anilines and is not derived from experimental data for this compound.

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Description
235 [C₁₆H₁₃NO]⁺ Molecular Ion (M⁺)
143 [C₁₀H₇O]⁺ Naphthyloxy cation
127 [C₁₀H₇]⁺ Naphthyl cation (from loss of oxygen)
92 [C₆H₆N]⁺ Aniline radical cation

X-ray Crystallography

Elucidation of Solid-State Molecular Conformation and Packing

A comprehensive search of crystallographic databases and scientific literature did not yield a solved crystal structure for this compound. Therefore, specific details regarding its solid-state molecular conformation, bond lengths, bond angles, and crystal packing arrangement are not available.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such an analysis for this compound would reveal the dihedral angle between the naphthalene and aniline ring systems, which is a key conformational feature. It would also elucidate the intermolecular interactions, such as hydrogen bonding (if any involving the amine group) and π-π stacking interactions between the aromatic rings, which govern the crystal packing. While crystal structures for numerous naphthalene and aniline derivatives exist, this specific information cannot be extrapolated to this compound with certainty.

Interactive Data Table: Expected Crystallographic Parameters (Hypothetical) Note: The following table lists the types of parameters that would be determined from an X-ray crystallography study. The values are placeholders and not based on experimental data.

Parameter Description Expected Value/Information
Crystal System The symmetry of the unit cell. e.g., Monoclinic, Orthorhombic
Space Group The symmetry of the crystal structure. e.g., P2₁/c
Unit Cell Dimensions (a, b, c, α, β, γ) The dimensions and angles of the unit cell. e.g., a = X Å, b = Y Å, c = Z Å, β = W°
Dihedral Angle (Naphthalene-O-Aniline) The twist between the two aromatic rings. Would describe the molecular conformation.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases.

Molecular Geometry Optimization and Electronic Structure Analysis

A fundamental step in computational chemistry is determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 4-(Naphthalen-1-yloxy)aniline, this process would involve calculating the potential energy of the molecule for various atomic arrangements until the lowest energy conformation is found. This would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles, particularly around the ether linkage and the orientation of the naphthalene (B1677914) and aniline (B41778) rings relative to each other.

The electronic structure analysis would provide information on the distribution of electrons within the molecule, highlighting the electron density across the aromatic systems and the linking oxygen atom. This can offer initial clues about the molecule's reactivity and physical properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. thaiscience.info

For this compound, an FMO analysis would calculate the energies of these orbitals and map their spatial distribution. It would be expected that the HOMO is primarily located on the electron-rich aniline moiety, while the LUMO might be distributed across the naphthalene ring system. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: The following data is illustrative as specific studies are unavailable. Actual values would be obtained from DFT calculations.)

ParameterEnergy (eV)
HOMOValue
LUMOValue
Energy Gap (ΔE)Value

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.nettci-thaijo.org The MEP map illustrates regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For this compound, an MEP analysis would likely show negative potential around the nitrogen atom of the aniline group and the oxygen of the ether linkage, indicating these as sites for electrophilic interaction. The aromatic protons and regions away from the electron-donating groups would likely exhibit positive potential. researchgate.net

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. ijsrst.comphyschemres.org Computational methods, particularly DFT, can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). researchgate.net Molecules with large π-conjugated systems and significant charge transfer characteristics often exhibit high hyperpolarizability values, making them promising NLO candidates.

A theoretical investigation into the NLO properties of this compound would quantify these parameters. The presence of the electron-donating amino group and the extensive π-system of the naphthalene ring connected via an ether linkage suggests that this molecule could possess notable NLO properties.

Table 2: Hypothetical Non-Linear Optical Properties of this compound (Note: The following data is illustrative as specific studies are unavailable. Actual values would be obtained from DFT calculations.)

ParameterCalculated Value
Dipole Moment (μ)Value (Debye)
Polarizability (α)Value (a.u.)
First-Order Hyperpolarizability (β)Value (a.u.)

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov It is widely used in drug discovery to predict how a ligand (small molecule) will bind to the active site of a protein.

Prediction of Ligand-Target Binding Modes and Interactions

To perform a molecular docking study for this compound, a specific protein target would need to be identified. The docking simulation would then place the molecule into the binding site of the target protein in various conformations and orientations. The results would be scored based on the predicted binding affinity, with lower scores typically indicating a more favorable interaction.

The analysis of the best-docked poses would reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between this compound and the amino acid residues of the protein's active site. For instance, studies on similar naphthalene-containing compounds have explored their interactions with targets like COX-1 and COX-2 enzymes. elsevierpure.com Such an analysis would be crucial in assessing the potential of this compound as a therapeutic agent for a given biological target.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are fundamental concepts in medicinal chemistry that aim to correlate the chemical structure of a compound with its biological activity. nih.gov

While specific SAR studies for this compound are not extensively detailed in publicly available research, the principles of SAR can be applied by examining its constituent parts: the naphthalene ring, the ether linkage, and the aniline moiety. SAR studies on related aniline and naphthalene derivatives can provide valuable insights.

For instance, studies on aniline derivatives have shown that the nature and position of substituents on the aniline ring can significantly influence their biological activity. nih.govrsc.org Similarly, for naphthalene-containing compounds, the substitution pattern on the naphthalene ring system is a key determinant of potency and selectivity for a given biological target. nih.govnih.gov The lipophilicity and electronic properties of substituents on either the naphthalene or aniline ring of this compound would be expected to modulate its interaction with biological targets.

QSAR models build upon SAR by establishing a mathematical relationship between the chemical properties of a series of compounds and their biological activities. sid.ir These models use molecular descriptors, which are numerical representations of chemical and physical properties, to predict the activity of new compounds. mdpi.com For a series of analogs of this compound, a QSAR study would involve synthesizing or computationally generating derivatives with varied substituents and correlating their properties with a measured biological response.

Illustrative Molecular Descriptors for a QSAR Study of this compound Analogs:

Descriptor ClassSpecific Descriptor ExamplePotential Impact on Biological Activity
Electronic Hammett constant (σ)Influences ionization and electrostatic interactions with the target.
Steric Molar Refractivity (MR)Relates to the volume of the molecule and how it fits into a binding site.
Hydrophobic LogP (octanol-water partition coefficient)Affects membrane permeability and hydrophobic interactions with the target.
Topological Wiener IndexDescribes molecular branching and can relate to molecular shape and size.

This table is illustrative and shows the types of descriptors that would be used in a QSAR study.

In Silico Pharmacokinetic and Pharmacodynamic Profiling

In silico methods are extensively used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, a process often referred to as ADME prediction. springernature.comfrontiersin.org This early-stage profiling helps to identify compounds with potentially poor pharmacokinetic profiles, which is a major cause of failure in drug development.

For this compound, various computational models can predict its ADME properties. These predictions are based on its structural features and comparison to databases of known compounds.

Absorption: Predictions for oral absorption are often based on Lipinski's Rule of Five, which considers properties like molecular weight, LogP, and the number of hydrogen bond donors and acceptors. nih.gov Software can also predict permeability through models of the intestinal wall (e.g., Caco-2 cell permeability). frontiersin.org Given its structure, this compound would likely exhibit good lipophilicity, suggesting reasonable absorption.

Distribution: The extent of a drug's distribution in the body is influenced by factors like plasma protein binding and its ability to cross biological membranes. In silico models can predict the percentage of plasma protein binding. The lipophilic nature of the naphthalene moiety suggests that this compound may have significant binding to plasma proteins. researchgate.net

Metabolism: The metabolism of a compound is primarily carried out by cytochrome P450 (CYP) enzymes in the liver. frontiersin.org Computational tools can predict which CYP isoforms are likely to metabolize a compound and whether the compound might inhibit or induce these enzymes. The aniline and naphthalene components of the molecule represent potential sites for metabolic reactions such as hydroxylation.

Excretion: Excretion pathways are harder to predict in silico but are related to the compound's water solubility and molecular weight. Metabolites of this compound would likely be more polar, facilitating renal excretion.

Predicted ADME Properties for this compound (Illustrative Data):

ADME PropertyPredicted Value/ClassificationImplication
Molecular Weight ~249.3 g/mol Compliant with Lipinski's Rule (< 500)
LogP ~4.2Indicates good lipophilicity, favoring absorption but may lead to high protein binding.
Human Intestinal Absorption HighSuggests good oral bioavailability.
Caco-2 Permeability HighSuggests good permeability across the intestinal wall.
Plasma Protein Binding >90%High binding may limit the free concentration of the drug.
CYP2D6 Inhibitor LikelyPotential for drug-drug interactions.
Blood-Brain Barrier Permeation YesMay cross into the central nervous system.

Disclaimer: The data in this table is illustrative and based on general predictions for a molecule with the structure of this compound. Actual experimental values may differ.

Advanced Applications and Biological Activity Profiling

Anticancer Research

No specific studies were identified that investigated the anticancer properties of 4-(Naphthalen-1-yloxy)aniline. Consequently, there is no available information regarding its mechanisms of action, its potential to modulate oncogenic pathways, or any preclinical efficacy studies.

Investigations into Mechanisms of Action in Malignant Cell Lines

There is no published research on the effects of this compound on malignant cell lines, including any potential to induce necrosis, apoptosis, or mitochondrial damage.

Modulation of Oncogenic Pathways

No literature was found linking this compound to the modulation of any oncogenic pathways, including the inhibition of Chromodomain Helicase DNA-Binding Protein 1-Like (CHD1L).

Preclinical Efficacy Studies and Therapeutic Potential

There are no preclinical studies in the public domain that evaluate the therapeutic potential of this compound as an anticancer agent.

Antimicrobial and Anti-infective Studies

No specific research was found concerning the evaluation of this compound for any antimicrobial or anti-infective properties.

Evaluation of Antibacterial Activity

There are no available studies that assess the antibacterial activity of this compound against any bacterial strains.

Assessment of Antifungal Properties

There is no published research evaluating the antifungal properties of this compound.

Exploration of Antimalarial and Antiparasitic Potential

The therapeutic landscape for parasitic diseases, including malaria, is continually challenged by the emergence of drug-resistant strains, necessitating the discovery of novel bioactive scaffolds. While direct studies on the antimalarial and antiparasitic activity of this compound are not extensively documented in publicly available research, the structural components of this molecule—a naphthalene (B1677914) ring linked to an aniline (B41778) moiety via an ether bridge—are present in various compounds that have been investigated for such activities.

Derivatives of the aniline and naphthalene core structures have shown promise in the development of new antiparasitic agents. For instance, research into related aniline compounds has demonstrated significant antimalarial properties. A study on a novel hybrid molecule, artesunate-3-chloro-4-(4-chlorophenoxy)aniline (ATSA), revealed notable in vitro and in vivo antimalarial activity. nih.gov The inhibitory concentrations (IC50) of ATSA against the 3D7 and W2 strains of Plasmodium falciparum were 11.47 ± 1.3 ng/ml and 1.45 ± 0.26 ng/ml, respectively. nih.gov In mouse models, ATSA exhibited an effective dosage-50 (ED50) of 4.211 mg/kg against the ANKA strain of Plasmodium berghei. nih.gov

Furthermore, combinations of 3-chloro-4-(4-chlorophenoxy)aniline (B1584236) (ANI) with existing antimalarial drugs such as artesunate (B1665782) (AS) and chloroquine (B1663885) (CQ) have been evaluated. These combinations have shown synergistic effects, inhibiting parasite growth at lower concentrations than the individual drugs. frontiersin.org For example, a combination of 1.1 ng/ml of AS and 3.3 µg/ml of ANI was sufficient to inhibit 50% of the growth of the W2 strain of P. falciparum. frontiersin.org

While these findings are for structurally related but distinct molecules, they highlight the potential of the aniline scaffold in antimalarial drug design. The naphthalene moiety is also a key component in other compounds with demonstrated antiparasitic effects. For example, naphthalimide derivatives have been synthesized and tested against various protozoan parasites, including Leishmania infantum, Trypanosoma brucei, and Trypanosoma cruzi, showing that chemical modifications can influence their antiparasitic potency. nih.gov The collective evidence from these related compounds suggests that this compound could serve as a foundational structure for the development of novel antimalarial and antiparasitic agents, warranting further investigation into its specific biological activities.

Antioxidant and Anti-inflammatory Investigations

The dual challenges of oxidative stress and inflammation are central to the pathogenesis of numerous chronic diseases. Consequently, the identification of novel compounds with both antioxidant and anti-inflammatory properties is a significant area of research. The chemical structure of this compound, which combines a naphthalene ring system with an aniline group, suggests a potential for such activities, as these individual moieties are known to be present in various bioactive molecules.

Free Radical Scavenging Activity Assessment

Direct experimental data on the free radical scavenging activity of this compound is limited. However, the antioxidant potential of related phenolic and aniline compounds has been a subject of study. Research comparing the scavenging behavior of a series of phenolic and aniline compounds against hydrogen peroxide (H2O2) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) has provided insights into their structure-activity relationships. researchgate.net In H2O2-scavenging assays, aniline compounds were found to be more active than their phenolic counterparts due to their reduction properties. researchgate.net Conversely, in the DPPH scavenging assay, phenolic compounds demonstrated greater activity, which is attributed to the lower bond dissociation energy of the O-H bond compared to the N-H bond. researchgate.net

Furthermore, studies on naphthalene diols have revealed them to be potent hydrogen-atom transfer (HAT) compounds and effective antioxidants. nih.gov For instance, 1,8-naphthalenediol and its 4-methoxy derivative have shown greater HAT activity than catechol, a well-known antioxidant. nih.gov This enhanced activity is partly due to the stabilization of the resulting radical through intramolecular hydrogen bonding. nih.gov These findings suggest that the naphthalene and aniline components of this compound could contribute to its potential as a free radical scavenger, although empirical testing is required to confirm this.

Modulation of Inflammatory Response Pathways

A study on novel alpha- and beta-amino naphthalene derivatives demonstrated significant anti-inflammatory activity in animal models. nih.gov Two compounds from this series, an alpha-((substituted)aryl-4-oxo-1,3-thiazolidin-3-yl)naphthalene and a beta-(substituted aryl-4-oxo-1,3-thiazolidin-3-yl)naphthalene, exhibited potent anti-inflammatory effects comparable to the standard drugs phenylbutazone (B1037) and naproxen. nih.gov These compounds were also evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

The modulation of inflammatory pathways often involves the inhibition of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and COX-2. nih.gov For example, a phenylpropanoid compound isolated from Juglans mandshurica was shown to significantly inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages by suppressing the expression of iNOS and COX-2. nih.gov This inhibition was linked to the downregulation of the NF-κB and MAPK signaling pathways. nih.gov Given that the naphthalene and aniline moieties are present in many anti-inflammatory agents, it is plausible that this compound could also modulate these inflammatory response pathways.

Mitigation of Oxidative Stress

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. nih.gov Compounds that can mitigate oxidative stress are of great therapeutic interest. Naphthalene itself has been shown to induce oxidative stress, leading to lipid peroxidation and DNA damage in cultured cells. nih.gov This toxicity is associated with the enhanced production of oxygen free radicals. nih.gov

Conversely, various derivatives of naphthalene and aniline have been investigated for their potential to counteract oxidative stress. The antioxidant activity of such compounds often stems from their ability to donate a hydrogen atom or an electron to neutralize free radicals. The structure-activity relationship studies of phenolic and aniline compounds indicate that the number and position of active groups (OH or NH2) are crucial for their antioxidant capacity. researchgate.net

The mitigation of oxidative stress is a key mechanism of action for many bioactive compounds. For instance, sulforaphane, a natural isothiocyanate, has been shown to mitigate oxidative stress by activating the NRF2 signaling pathway in macrophages infected with Mycobacterium tuberculosis. mdpi.com This activation leads to an increase in the production of antioxidant enzymes. While direct evidence for this compound is lacking, its structural features suggest that it could potentially play a role in mitigating oxidative stress, a hypothesis that requires experimental validation.

Enzyme Inhibition Studies

Enzyme inhibition is a critical mechanism through which many therapeutic agents exert their effects. The structural framework of this compound, featuring both naphthalene and aniline components, is found in various classes of enzyme inhibitors. While specific inhibitory studies on this exact compound are not widely reported, the activities of related molecules provide a basis for potential areas of investigation.

One area of interest is the inhibition of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. A study on anilino-1,4-naphthoquinone derivatives identified several compounds with potent inhibitory activity against mushroom tyrosinase, with some exceeding the efficacy of the standard inhibitor, kojic acid. nih.gov Molecular docking studies suggested that these derivatives interact with copper ions and amino acid residues within the active site of the enzyme. nih.gov The shared anilino-naphtho structural element suggests that this compound could be explored for similar inhibitory properties.

Another relevant area is the inhibition of enzymes involved in inflammation, such as cyclooxygenases (COX). As mentioned previously, certain novel alpha- and beta-amino naphthalene derivatives have demonstrated potent anti-inflammatory activity, which was associated with COX inhibition. nih.gov

The diverse range of enzymes that are inhibited by molecules containing naphthalene and aniline motifs underscores the potential of this compound as a candidate for enzyme inhibition studies. Further research would be necessary to determine its specific targets and inhibitory profile.

Photosynthetic Electron Transport (PET) Inhibition

In the realm of agricultural science and plant biology, the inhibition of photosynthetic electron transport (PET) is a key mechanism of action for many herbicides. The process of photosynthesis involves a series of electron transfer reactions, and compounds that can interrupt this flow can effectively halt plant growth.

While there is no specific research available on the PET inhibitory activity of this compound, the general principles of PET inhibition by chemical compounds are well-established. Inhibitors can act at various points in the electron transport chain. For example, 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU) is a well-known inhibitor that blocks the reduction of plastoquinone (B1678516) by photosystem II (PSII). frontiersin.org Another inhibitor, 2,5-dibromo-6-isopropyl-3-methyl-1,4-benzoquinone (DBMIB), acts by inhibiting the oxidation of plastoquinol by the cytochrome b6f complex. frontiersin.org

The structural characteristics of a molecule, including its size, shape, and electronic properties, determine its ability to bind to specific sites within the photosynthetic apparatus and inhibit electron flow. Given the aromatic nature of the naphthalene and aniline rings in this compound, it is conceivable that this compound could interact with components of the PET chain. However, without experimental data, its potential as a PET inhibitor remains speculative.

Corrosion Inhibition Studies

The presence of heteroatoms (nitrogen and oxygen) and extensive π-electron systems in this compound suggests its potential as an effective corrosion inhibitor for various metals and alloys. The mechanism of protection typically involves the adsorption of the organic molecule onto the metal surface, forming a barrier that isolates the metal from the corrosive environment.

The effectiveness of this compound as a corrosion inhibitor is fundamentally linked to its ability to adsorb onto a metal surface. The adsorption process can occur through several mechanisms, driven by the molecule's structural components.

Chemisorption: The nitrogen atom in the aniline group and the oxygen atom in the ether linkage possess lone pairs of electrons. These electrons can be donated to the vacant d-orbitals of metal atoms, forming coordinate covalent bonds. This type of interaction, known as chemisorption, results in strong adhesion of the inhibitor molecule to the surface. researchgate.net

Physisorption: In acidic solutions, the amine group can become protonated (-NH3+). This positively charged species can then be electrostatically attracted to a negatively charged metal surface (resulting from the adsorption of anions like Cl- from the corrosive medium), a process known as physisorption.

π-Electron Interaction: The aromatic naphthalene and benzene (B151609) rings are rich in π-electrons. These electron clouds can interact with the metal surface, contributing to the adsorption process. This is particularly effective in displacing water molecules and other corrosive species from the surface.

The adsorption of related inhibitor molecules, such as Schiff bases containing naphthalene groups, has been found to follow established adsorption models like the Langmuir or Freundlich isotherms. iau.irtsijournals.com These models help quantify the relationship between the inhibitor concentration and the extent of surface coverage, providing insight into the efficiency of the adsorption process.

Table 1: Adsorption Characteristics of Naphthalene-Aniline Derivatives in Corrosion Inhibition

FeatureDescription of Interaction
Active Centers Nitrogen (amine), Oxygen (ether)
Electron Donation Lone pair electrons from N and O atoms form coordinate bonds with vacant metal d-orbitals.
Aromatic System π-electrons from naphthalene and aniline rings interact with the metal surface.
Adsorption Type Can involve a combination of chemical (chemisorption) and physical (physisorption) interactions.
Applicable Isotherms Adsorption behavior often conforms to Langmuir or Freundlich isotherms. iau.irtsijournals.com

The adsorption of this compound molecules onto the metal surface leads to the formation of a protective film. This layer acts as a physical barrier, blocking the active sites where corrosion reactions (both anodic dissolution of the metal and cathodic reactions like hydrogen evolution) would otherwise occur.

The stability and effectiveness of this protective layer are contingent on several factors:

Strength of Adsorption: Chemisorption generally leads to a more stable and robust protective film compared to physisorption due to the formation of stronger coordinate bonds.

Surface Coverage: A higher degree of surface coverage by the inhibitor molecules results in a more effective barrier. The large planar structure of the naphthalene group helps in achieving significant surface coverage.

Molecular Packing: The orientation and packing of the adsorbed molecules influence the density and integrity of the protective film. The steric effects of the bulky naphthalene group can play a crucial role in the formation of a compact layer.

Studies on similar organic inhibitors have shown that the formation of a uniform and stable layer is critical for effective corrosion inhibition. polyu.edu.hk The combination of heteroatom bonding and π-electron stacking from the aromatic rings of this compound provides a strong foundation for the creation of a durable protective film that significantly reduces the corrosion rate.

Materials Science Applications

The rigid, aromatic structure of this compound makes it a valuable building block in materials science for the creation of functional organic materials.

The compound's structure is well-suited for applications in organic electronics. Analogous molecules containing naphthalene and aniline cores, such as 4-(Naphthalen-1-yl)-N-(4-(naphthalen-2-yl)phenyl)aniline, are utilized as hole-transport or host materials in the fabrication of Organic Light-Emitting Diodes (OLEDs). leapchem.com

The key properties that make these structures suitable for such applications include:

High Thermal Stability: The rigid aromatic framework imparts excellent thermal and chemical robustness, contributing to longer device lifetimes. leapchem.com

Effective π-Conjugation: The extensive system of conjugated π-electrons facilitates charge mobility, which is essential for efficient charge transport in electronic devices. leapchem.com

Amorphous Film Formation: The non-planar nature of such molecules can help in the formation of stable amorphous films, which is often desirable in OLED fabrication to prevent crystallization that can degrade device performance.

While this compound itself is not inherently photochromic, its aniline and naphthalene components serve as a robust scaffold for designing photoresponsive materials. The aniline moiety is a common structural unit in molecules designed for photo-patterning and aggregation-induced emission (AIE). rsc.org By chemically modifying the core structure—for instance, by introducing azobenzene (B91143) or hydrazone functionalities—it is possible to create materials that undergo reversible changes in their properties upon exposure to light. nih.govresearchgate.net

The naphthalene group can enhance the photophysical properties by extending the π-conjugation and influencing the electronic energy levels of the molecule, making the core structure a promising platform for developing advanced materials for optical storage, molecular switches, and sensors. rsc.org

The molecular architecture of this compound is highly conducive to the formation of liquid crystal (LC) phases. Its key structural features align with those required for calamitic (rod-like) mesogens:

Rigid Core: The linked naphthalene and aniline rings provide the necessary rigidity.

Compounds with similar aniline-based cores, such as N-(benzylidene)-anilines, are well-known to exhibit various liquid crystalline phases, including nematic and smectic phases. researchgate.netmdpi.com The introduction of the bulky naphthalene group can influence the mesophase properties, such as the transition temperatures and the type of phase formed. This compound could be used either as a primary component in a liquid crystal formulation or as a dopant to modify the properties (e.g., birefringence, dielectric anisotropy) of a host LC mixture.

Table 2: Potential Materials Science Applications of this compound

Application AreaRelevant Structural FeaturesPotential Function
Organic Electronics (e.g., OLEDs) Rigid aromatic core, π-conjugation, thermal stability.Hole-transport layer, host material in the emissive layer. leapchem.com
Photoresponsive Materials Aniline scaffold, extended conjugation from naphthalene.A core structure for creating photochromic or AIE-active molecules. rsc.org
Liquid Crystalline Systems Elongated, rigid, anisotropic molecular shape.Mesogen for forming nematic or smectic phases; dopant to modify LC properties. researchgate.net

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Next-Generation Aryloxyaniline Compounds with Enhanced Specificity

The future development of aryloxyaniline derivatives will heavily rely on the principles of rational drug design to create next-generation compounds with improved potency and target specificity. A key strategy involves the systematic modification of the core 4-(Naphthalen-1-yloxy)aniline structure. Research has demonstrated that introducing different aryl groups can lead to compounds with significantly enhanced biological activity. For instance, in a series of 4-aryloxy-N-arylanilines, specific derivatives exhibited exceptional inhibitory potency against succinate-cytochrome c reductase (SCR), with IC50 values in the nanomolar range, surpassing commercial controls by over an order of magnitude. nih.gov

Future synthetic endeavors should focus on:

Structure-Activity Relationship (SAR) Studies: A comprehensive exploration of substitutions on both the naphthalenoxy and the aniline (B41778) rings is crucial. This involves synthesizing a library of analogs with diverse electronic and steric properties to build robust SAR models. These models will guide the design of compounds that can achieve optimal interactions with their biological targets.

Bioisosteric Replacement: Employing bioisosteric replacement strategies can improve the pharmacokinetic and pharmacodynamic properties of lead compounds. For example, replacing certain functional groups with others of similar size and electronic configuration can enhance binding affinity, metabolic stability, or solubility without diminishing the desired biological activity.

Stereochemistry: Investigating the role of stereoisomers in biological activity is essential. The synthesis and evaluation of enantiomerically pure compounds may reveal that one isomer is significantly more active or has a better safety profile than the other, allowing for the development of more refined therapeutic agents.

A study on new 4-aryloxy-N-arylanilines utilized a simple and efficient protocol with Cu(OAc)2·H2O as a copper promoter to generate a series of target products in good yields (56-93%). nih.gov Future work can optimize such synthetic methodologies to be more cost-effective and environmentally friendly, facilitating the large-scale production of promising candidates.

Table 1: Inhibitory Activities of Selected 4-Aryloxy-N-arylaniline Derivatives against SCR

CompoundIC50 (nM)Potency vs. Controls
7k Nanomolar range>10x higher
7l Nanomolar range>10x higher
7m Nanomolar range>10x higher
7n Nanomolar range>10x higher
Penthiopyrad Micromolar range-
Azoxystrobin Micromolar range-

Data extracted from a study on the synthesis and inhibitory activities of 4-aryloxy-N-arylanilines. nih.gov

Exploration of Novel Biological Targets and Emerging Therapeutic Areas

While initial studies have identified succinate-cytochrome c reductase (SCR) as a promising target for aryloxyaniline compounds, the therapeutic potential of this chemical class is likely much broader. nih.gov SCR itself, being a composite of mitochondrial complex II and complex III, presents opportunities for developing agents against fungal pathogens and other organisms where this complex is a vital therapeutic target. nih.gov The exploration of new biological targets is a critical avenue for future research.

Potential new directions include:

Multi-Target Agents for Complex Diseases: Many diseases, such as neurodegenerative disorders like Alzheimer's, involve complex pathophysiology with multiple contributing factors. nih.gov Designing aryloxyaniline derivatives that can modulate several targets simultaneously—a multi-target approach—could offer superior therapeutic efficacy. For example, novel derivatives could be engineered to possess antioxidant, anti-inflammatory, and specific enzyme-inhibiting properties, similar to strategies being explored for other compound classes. nih.gov

Kinase Inhibition: The aryloxyaniline scaffold could be adapted to target protein kinases, a large family of enzymes frequently implicated in cancer and inflammatory diseases. By modifying the scaffold to fit the ATP-binding pocket of specific kinases, novel and selective inhibitors could be developed.

Ion Channel Modulation: Ion channels are crucial for cellular signaling and are important drug targets. The lipophilic nature of the aryloxyaniline structure may be suitable for interacting with transmembrane domains of ion channels, offering a potential mechanism for treating a range of conditions from cardiovascular diseases to neurological disorders.

The vastness of the human proteome suggests that thousands of proteins remain to be explored as potential drug targets. researchgate.net Systematic screening of this compound and its derivatives against diverse panels of enzymes, receptors, and other proteins could uncover entirely new mechanisms of action and open up unforeseen therapeutic applications.

Integration of Advanced Computational and Experimental Approaches for Accelerated Drug Discovery

The integration of computational methods into the drug discovery pipeline can dramatically reduce the time and cost associated with developing new therapeutics. beilstein-journals.org Computer-aided drug design (CADD) has become an indispensable tool, and its application to the aryloxyaniline class can streamline the identification and optimization of lead compounds. nih.gov

Key computational and experimental integrations include:

Virtual High-Throughput Screening (vHTS): Large virtual libraries of aryloxyaniline derivatives can be screened against the three-dimensional structures of biological targets using molecular docking algorithms. beilstein-journals.orgmdpi.com This process predicts the binding modes and affinities of compounds, allowing researchers to prioritize a smaller, more promising set of molecules for chemical synthesis and biological testing. beilstein-journals.org

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, it is possible to create a mathematical relationship between the chemical structure of the aryloxyaniline derivatives and their biological activity. nih.gov These models are powerful predictive tools that can guide the design of new analogs with enhanced potency before they are synthesized. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the dynamic interactions between an aryloxyaniline compound and its target protein over time. This helps in understanding the stability of the protein-ligand complex and the key intermolecular interactions that are fundamental for activity, guiding further optimization.

AI and Machine Learning: The evolution of machine learning and deep learning offers new frontiers for drug discovery. nih.govresearchgate.net These methods can analyze vast datasets to identify complex patterns and predict the activity, toxicity, and pharmacokinetic profiles of novel aryloxyaniline compounds with increasing accuracy, further accelerating the design-synthesize-test cycle.

These in silico techniques, when used in a feedback loop with experimental validation, create a powerful and efficient engine for drug discovery. nih.gov Promising candidates identified through computational models can be synthesized and tested, with the experimental results then used to refine and improve the predictive accuracy of the models.

Development of Advanced Material Systems Capitalizing on Aryloxyaniline Scaffolds

Beyond therapeutic applications, the unique chemical structure of this compound and its derivatives makes them attractive candidates for the development of advanced materials. A scaffold is a porous structure with a high surface area that can be functionalized for various applications. nih.gov The aryloxyaniline core, with its aromatic and amine functionalities, offers versatile points for polymerization or incorporation into larger material systems.

Future research in this area could focus on:

Biomedical Scaffolds: In tissue engineering, scaffolds provide a three-dimensional structure that supports cell adhesion and growth. nih.govnih.gov Aryloxyaniline derivatives could be incorporated into biocompatible polymers like PLGA to create scaffolds with enhanced properties. nih.gov For example, the scaffold could be designed for the controlled release of a bioactive aryloxyaniline compound to reduce inflammation or prevent infection at the site of tissue regeneration.

Sensing Platforms: The scaffold's porous structure and high surface area are ideal for developing biomedical sensors. nih.gov Aryloxyaniline units could be integrated into these materials to act as specific recognition elements for detecting disease biomarkers. Their electrochemical or fluorescent properties could be harnessed to generate a measurable signal upon binding to a target molecule.

Functional Polymers and Dyes: The aromatic nature of the naphthalenoxy and aniline groups suggests potential applications in optoelectronics. By polymerizing aryloxyaniline derivatives, new conductive polymers or materials with interesting photophysical properties could be created for use in organic light-emitting diodes (OLEDs) or as specialized dyes and pigments.

The development of such advanced materials requires a multidisciplinary approach, combining organic synthesis with polymer chemistry and material science to fully exploit the potential of the aryloxyaniline scaffold.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-(Naphthalen-1-yloxy)aniline derivatives, and how are their structures confirmed?

  • Methodological Answer : Derivatives are commonly synthesized via 1,3-dipolar cycloaddition reactions between azides (e.g., nitro compounds) and alkynes. For example, coupling this compound with propargyl derivatives under Cu(I) catalysis yields triazole-linked acetamides . Structural confirmation involves infrared (IR) spectroscopy for functional groups (e.g., C=O at ~1680 cm⁻¹), 1H^1 \text{H} and 13C^13 \text{C} NMR for aromatic and triazole proton shifts, and HRMS to validate molecular weights .

Q. Which spectroscopic techniques are critical for characterizing this compound-based compounds?

  • Methodological Answer : Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., C-O, C=O, NH stretches) .
  • NMR spectroscopy : 1H^1 \text{H} NMR reveals aromatic splitting patterns (e.g., ABq for para-substituted naphthyl groups), while 13C^13 \text{C} NMR confirms carbon environments (e.g., triazole carbons at ~125–130 ppm) .
  • HRMS : Validates molecular formulas (e.g., [M+H]+ for C21_{21}H18_{18}N5_5O4_4: calcd. 404.1359, found 404.1338) .

Q. What intermediates are commonly used in synthesizing this compound derivatives?

  • Methodological Answer : Key intermediates include:

  • Azides (e.g., nitro precursors like 5h–5k) for cycloaddition reactions .
  • Propargyl derivatives (e.g., (prop-2-yn-1-yloxy)naphthalene), synthesized via nucleophilic substitution of naphthols with propargyl bromide in DMF/K2_2CO3_3 .
  • Chlorosulfonyl intermediates for coupling reactions (e.g., 4-chlorosulfonyl-1-hydroxy-2-naphthoic acid) .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling this compound with sulfonamide groups?

  • Methodological Answer : Coupling chlorosulfonyl intermediates with this compound derivatives (e.g., 8d ) requires:

  • Solvent selection : DMSO or DMF at 80–100°C for 2–4 hours .
  • Stoichiometry : 1:1 molar ratio of sulfonyl chloride to aniline to minimize side products.
  • Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane) yields >70% pure sulfamoyl derivatives (e.g., 3bd ) .

Q. How can structural contradictions in X-ray crystallography data be resolved for this compound derivatives?

  • Methodological Answer : Use SHELX software (e.g., SHELXL/SHELXS) for refinement:

  • Twinned data : Apply twin-law matrices for high-symmetry space groups.
  • Disordered moieties : Use PART and SIMU commands to model split positions.
  • Validation : Cross-check with spectroscopic data (e.g., NMR) and Hirshfeld surface analysis .

Q. What strategies assess the biological activity of this compound derivatives, such as Mcl-1 inhibition?

  • Methodological Answer :

  • In vitro assays : Fluorescence polarization assays using BH3 peptides to measure IC50_{50} values (e.g., 3bd with IC50_{50} = 0.2 μM) .
  • Structure-activity relationships (SAR) : Compare substituent effects (e.g., naphthyl vs. toluyl groups) on binding affinity via docking studies (e.g., Glide SP scoring) .
  • Cellular assays : Apoptosis induction in cancer cell lines (e.g., leukemia RS4;11) via flow cytometry .

Q. How can computational models predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer :

  • DFT calculations : Optimize transition states (e.g., cycloaddition barriers) using B3LYP/6-31G(d) to predict regioselectivity .
  • Molecular docking : Simulate binding to target proteins (e.g., Mcl-1’s hydrophobic groove) using AutoDock Vina .
  • Machine learning : Train models on existing reaction databases to predict yields based on solvent polarity and catalyst loading .

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